2-Methyl-3-(oxetan-2-yl)propanoic acid
Description
The compound 2-methyl-3-(oxetan-2-yl)propanoic acid (CAS: 32933-13-4) is a propanoic acid derivative featuring a methyl group at position 2 and an oxetane ring at position 3 of the propanoic acid backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.2 g/mol . The compound is reported as a liquid at room temperature and is primarily used in laboratory research .
Properties
IUPAC Name |
2-methyl-3-(oxetan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)4-6-2-3-10-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSZPFSPFGUILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular cyclization of a hydroxy ester can yield the oxetane ring, which can then be further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxetan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the oxetane ring. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Methyl-3-(oxetan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane derivatives.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2-Methyl-3-(oxetan-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Structural Features :
- Oxetane ring : A strained three-membered ether ring that enhances polarity and may improve solubility compared to bulkier substituents.
Comparison with Structurally Similar Compounds
Propanoic acid derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 2-methyl-3-(oxetan-2-yl)propanoic acid with structurally analogous compounds from the literature.
2-Methyl-3-(oxolan-2-yl)propanoic Acid (CAS: 32933-13-4)
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.2 g/mol
- Substituent : Oxolane (tetrahydrofuran) ring (five-membered cyclic ether).
- Key Differences :
- The oxolane ring lacks the ring strain of oxetane, reducing reactivity but improving stability.
- Larger ring size may decrease solubility compared to oxetane derivatives.
2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid (CAS: 1506117-11-8)
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid (CAS: 1281486-93-8)
- Molecular Formula : C₁₁H₁₁F₃O₃
- Molecular Weight : 248.2 g/mol
- Substituent : Trifluoromethoxy-substituted phenyl group.
- Key Differences: The electron-withdrawing trifluoromethoxy group enhances metabolic stability and acidity (pKa ~3.5).
(2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid
Comparative Analysis Table
Key Findings and Implications
- Structural Impact on Solubility : Oxetane derivatives (e.g., C₈H₁₄O₃ ) exhibit higher solubility in polar solvents compared to aromatic analogs like C₁₁H₁₁F₃O₃ , making them favorable for aqueous formulations .
- Biological Activity : Aromatic substituents (phenyl, pyridine) are linked to NSAID or opioid activities, whereas oxetane derivatives may require further exploration for target-specific interactions .
- Stability vs. Reactivity : The strained oxetane ring may enhance reactivity in synthetic pathways, while oxolane derivatives prioritize stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
